REACTION_CXSMILES
|
O.O.[OH:3][C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([OH:11])[CH:5]=1.[C:12]1(=[CH:15][C:16](OC)=[O:17])[CH2:14][CH2:13]1.Cl.FC(F)(F)C(O)=O>O.CN(C)C=O>[OH:3][C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]2[C:5]=1[C:16](=[O:17])[CH2:15][C:12]1([O:11]2)[CH2:14][CH2:13]1 |f:0.1.2|
|
Name
|
1,3,5-trihydroxybenzene dihydrate
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
O.O.OC1=CC(=CC(=C1)O)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
28.82 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)=CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
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Type
|
CUSTOM
|
Details
|
the mixture is stirred at a bath temperature of 130° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted repeatedly with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases are washed once with water and once with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to 75° C.
|
Type
|
STIRRING
|
Details
|
stirred for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then cooled
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted repeatedly with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases are washed twice with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified on silica gel (mobile phase: dichloromethane/methanol 100:1→100:3)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Dichloromethane is added to the residue
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
STIRRING
|
Details
|
the mixture is stirred briefly
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
The mother liquor is then purified again on a silica gel column (mobile phase: dichloromethane/methanol 100:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C(CC3(CC3)OC2=CC(=C1)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |